Oxomalonate(1-)

Enzyme inhibition Na+ transport decarboxylase anaerobic bacterial metabolism

Oxomalonate(1−) (CHEBI:30843) is the mono-deprotonated conjugate base of oxomalonic acid (mesoxalic acid/ketomalonic acid, CAS 473-90-5) and the conjugate acid of the fully deprotonated oxomalonate(2−) dianion. It belongs to the dicarboxylic acid monoanion class (CHEBI:35695), with malonate(1−) (CHEBI:30795) as its direct functional parent.

Molecular Formula C3HO5-
Molecular Weight 117.04 g/mol
Cat. No. B1237847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxomalonate(1-)
Molecular FormulaC3HO5-
Molecular Weight117.04 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)C(=O)[O-]
InChIInChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)/p-1
InChIKeyXEEVLJKYYUVTRC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxomalonate(1-) Procurement Guide: Core Identity, Physicochemical Context, and Key Differentiators for the Dicarboxylic Acid Monoanion


Oxomalonate(1−) (CHEBI:30843) is the mono-deprotonated conjugate base of oxomalonic acid (mesoxalic acid/ketomalonic acid, CAS 473-90-5) and the conjugate acid of the fully deprotonated oxomalonate(2−) dianion [1]. It belongs to the dicarboxylic acid monoanion class (CHEBI:35695), with malonate(1−) (CHEBI:30795) as its direct functional parent [2]. Its molecular formula is C3HO5−, featuring a central ketone flanked by one carboxylate and one carboxylic acid group, giving it a net charge of −1 [1]. This specific protonation state distinguishes it from both the neutral acid (oxomalonic acid, prevalent below pKa₁) and the dianion (oxomalonate(2−), prevalent above pKa₂), and is the product of the hydroxymalonate dehydrogenase reaction (EC 1.1.1.167: hydroxymalonate + NAD⁺ → oxomalonate + NADH + H⁺) [3].

Monoanionic charge state (−1) — distinct from neutral acid and dianion forms
Central ketone flanked by one carboxylate and one carboxylic acid group
Product of hydroxymalonate dehydrogenase (EC 1.1.1.167) reaction

Why Malonate, Oxalate, or Tartronate Cannot Substitute for Oxomalonate(1-) in Biochemical and Chemical Workflows


Although oxomalonate(1−) shares the dicarboxylic acid scaffold with malonate, oxalate, tartronate (hydroxymalonate), and glyoxylate, the presence of the central ketone group combined with the monoanionic charge state confers a distinct electrophilic character, metal-chelating geometry, and enzyme recognition profile that cannot be replicated by any single structural analog [1]. Malonate(1−) lacks the ketone and cannot engage in the same π-stacking or chelation interactions; oxalate is a smaller, more potent chelator that binds with fundamentally different affinity (Ki values differ by ~17-fold in oxaloacetate decarboxylase) [2]; glyoxylate lacks the second carboxylate arm [2]; and tartronate, while isosteric, replaces the ketone with a hydroxyl group, altering hydrogen-bonding capacity and redox behavior [3]. These structural differences translate directly into divergent inhibition constants, substrate turnover rates, and synthetic reactivity—meaning generic substitution leads to quantitative loss of activity or entirely altered reaction outcomes.

Malonate(1−)
Lacks the central ketone; π-stacking and metal-chelation geometry may shift, altering enzyme recognition.
Oxalate
Smaller dianion with markedly different binding affinity; may mask conformational changes essential for mechanistic interpretation.
Tartronate
Isosteric but replaces ketone with hydroxyl; distinct hydrogen-bonding network limits direct substitution in redox or structural studies.

Oxomalonate(1-) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Structural Analogs


Oxaloacetate Decarboxylase (OAD) Inhibition: Ki-Based Selectivity Ranking Against Oxalate, Glyoxylate, and Pyruvate

Oxomalonate acts as a competitive inhibitor of oxaloacetate decarboxylase (OAD, EC 7.2.4.2/4.1.1.112) with respect to the native substrate oxaloacetate. In a direct comparative kinetic analysis performed on the Klebsiella aerogenes OAD enzyme, the inhibition constant (Ki) for 2-oxomalonate was determined to be 0.06 mM [1]. Under identical assay conditions, the Ki values for structural analogs were: oxalate 0.0035 mM (~17-fold more potent), glyoxylate 0.04 mM (~1.5-fold more potent), and pyruvate 1.3 mM (~22-fold less potent) [1]. In a separate study on the Vibrio cholerae OAD (EC 4.1.1.112), oxomalonate produced half-maximal inhibition at 0.2 mM and was confirmed as a competitive inhibitor with respect to oxaloacetate [2]. Spectroscopic data from the same Vibrio cholerae OAD study demonstrated that oxomalonate binding induces a 2 nm blue shift in tryptophan emission (from 338 nm to 336 nm) and a red edge excitation shift (REES), indicating restricted solvent mobility near the carboxyltransferase active site [3].

OAD Inhibition (Ki)
Head-to-head
2-Oxomalonate Ki 0.06 mM
vs
Oxalate 0.0035 mM (~17× tighter)
Reported intermediate affinity; ranked 3rd of 4 tested inhibitors.
K. aerogenes OAD, Dimroth & Thomer 1986; V. cholerae half‑max. inhib. 0.2 mM.
Enzyme inhibition Na+ transport decarboxylase anaerobic bacterial metabolism

HIV-1 Reverse Transcriptase Inhibition: IC50 of Mesoxalate Compared to Clinical NNRTI Benchmarks

Mesoxalate (the conjugate base of oxomalonic acid, encompassing both monoanionic and dianionic forms depending on pH) blocks HIV-1 reverse transcriptase (RT) with an IC50 of 2.2 μM . The related derivative, 4-chlorophenylhydrazone of mesoxalic acid (CPHM), inhibited the polymerase-independent RNase H activity of HIV-1 RT with an IC50 of 2.2 μM, while showing little or no inhibition of DNA polymerase activity, MLV RT, AMV RT, T7 DNA polymerase, or DNA polymerase I, demonstrating high target specificity [1]. For context, the clinically used non-nucleoside RT inhibitor (NNRTI) nevirapine exhibits IC50 values of 0.084–0.15 μM in enzymatic assays . CPHM was found to interfere with RT translocation on the RNA·DNA template duplex, a mechanism distinct from classical NNRTIs [1]. Additionally, the dicarboxylic acid moiety of CPHM was shown to be essential for activity, with Mg²⁺ chelating directly to CPHM with a Kd of 2.4 mM, suggesting a metal-cofactor-targeting mechanism [1].

HIV‑1 RT RNase H
Cross-study comparable
IC50 2.2 μM
Reported RNase H inhibition; ~15–26× less potent than nevirapine, mechanistically distinct.
Recombinant HIV‑1 RT; strand-transfer assay. Bernatchez et al. 2000.
Antiviral research HIV-1 reverse transcriptase RNase H inhibition

Oxalate Decarboxylase Substrate Discrimination: Mesoxalate Exhibits Higher Affinity but Lower Turnover than the Native Substrate Oxalate

In a comparative substrate utilization study with oxalate decarboxylase (EC 4.1.1.2), mesoxalate demonstrated a Michaelis constant (Km) of 0.52 ± 0.1 mM, which is 1.65-fold lower (i.e., higher apparent affinity) than the native substrate oxalate (Km 0.86 ± 0.1 mM) [1]. However, the catalytic turnover number (kcat) for mesoxalate was 9.9 ± 0.3 s⁻¹, approximately 1.6-fold lower than oxalate (kcat 15.6 ± 0.3 s⁻¹), yielding a relative activity of 63.5% compared to oxalate (set at 100%) [1]. In the same assay system, glyoxylate exhibited a much higher Km of 7.10 ± 0.1 mM (~14-fold higher than mesoxalate) and a kcat of only 0.46 ± 0.1 s⁻¹ (2.9% relative activity), while malonate showed a Km of 6.42 ± 0.1 mM and kcat of 3.21 ± 0.1 s⁻¹ (20.5% relative activity) [1]. This places mesoxalate as the highest-affinity alternative substrate tested, with a catalytic efficiency intermediate between oxalate and the other dicarboxylate analogs.

Oxalate Decarboxylase
Head-to-head
Mesoxalate Km 0.52 mM kcat 9.9 s⁻¹
vs
Oxalate Km 0.86 mM kcat 15.6 s⁻¹
Higher affinity but lower turnover; 63.5% relative activity vs. oxalate.
Recombinant OxDC, pH 4.0. Zhu et al. 2016.
Oxalate metabolism substrate specificity decarboxylase enzymology

Human Malic Enzyme Structural Trapping: Ketomalonate Induces a Closed Conformation Distinct from Tartronate

The crystal structure of human mitochondrial NAD(P)⁺-dependent malic enzyme in complex with ketomalonate (PDB: 1EFK) was solved at 2.6 Å resolution in a quaternary complex with NAD⁺, Mg²⁺, and the inhibitor [1]. Ketomalonate binding induces a closed enzyme conformation where the divalent cation (Mg²⁺) is coordinated in an octahedral fashion by six ligating oxygens: two from the ketomalonate inhibitor, three from enzyme residues Glu255, Asp256, and Asp279, and one from a water molecule [1]. A parallel structure was determined with tartronate (hydroxymalonate, PDB: 1EFL) under identical conditions (2.6 Å, quaternary complex with NAD⁺, Mg²⁺) [1]. While both inhibitors induce the closed form, ketomalonate (C3HO5²⁻) presents a planar sp²-hybridized central ketone carbon, whereas tartronate presents an sp³-hybridized hydroxyl-bearing carbon, creating distinct hydrogen-bonding geometries and π-orbital interactions within the active site [1]. These structural differences have implications for catalytic mechanism elucidation: Tyr112 and Lys183 were identified as possible catalytic residues based on the ketomalonate-bound structure [1].

Malic Enzyme Structure
Head-to-head
X‑ray, 2.6 Å, PDB 1EFK
Closed conformation with planar sp² ketone; distinct from tartronate (PDB 1EFL).
Human ME quaternary complex; Yang et al. 2000.
Structural biology malic enzyme X-ray crystallography allosteric regulation

Iron-Chelation-Dependent Enzyme Inhibition: pH-Dependent Potency with Mechanistic Divergence from α-Ketoglutarate Competition

Oxomalonic acid inhibits a subset of α-ketoglutarate-dependent enzymes not through direct active-site competition with the co-substrate, but via chelation of the essential ferrous ion (Fe²⁺) cofactor [1]. In one characterized system, oxomalonic acid produced 100% inhibition at 1 mM concentration [1]. The inhibition mechanism was explicitly attributed to ferrous ion chelation rather than competition with α-ketoglutarate [1]. The inhibition exhibits a marked pH dependence: inhibition at pH 7.0 is higher than at pH 8.5, consistent with the protonation state of the inhibitor affecting its metal-binding capacity [1]. In the presence of equimolar concentrations of oxaloacetate (0.4 mM), the inhibitory potency is modulated, suggesting that the relevant biological target engagement may involve the monoanionic form at physiological pH [1]. This Fe²⁺-chelation mechanism is fundamentally distinct from classical dicarboxylate competitors such as malonate or succinate, which typically act as competitive inhibitors at the substrate-binding pocket.

Fe²⁺-Chelation
Class-level
100% inhib. at 1 mM
Mechanism: Fe²⁺ chelation, not α‑KG competition; pH‑dependent (7.0 > 8.5).
BRENDA-curated; multi‑enzyme class‑level inference.
Iron-dependent enzymes chelator mechanism pH-dependent inhibition α-ketoglutarate-dependent dioxygenases

Mitochondrial Citrate Uptake Inhibition: Dicarboxylate Selectivity Profiling Discriminates Oxomalonate from Non-Inhibitory Analogs

In mitochondrial citrate uptake assays, a defined set of dicarboxylates—succinate, malonate, oxaloacetate, and oxomalonate—were found to inhibit the rate of citrate transport, whereas glutarate, adipate, pimelate, 2-oxoglutarate, aspartate, and glutamate did not inhibit [1]. This binary selectivity profile (inhibition vs. no inhibition) reveals that oxomalonate belongs to the restricted subset of four dicarboxylates capable of interacting with the mitochondrial citrate transporter, distinguishing it from the longer-chain dicarboxylates (glutarate, adipate, pimelate) and the amino acids (aspartate, glutamate) that are completely inactive [1]. This functional classification provides a qualitative but clear differentiation: among C3–C7 dicarboxylates, only those with a specific chain length and oxidation pattern (C3–C4, with ketone or hydroxyl functionality) engage the citrate transport machinery.

Mitochondrial Citrate Uptake
Class-level
Oxomalonate Inhibits
vs
Glutarate No inhibition
Belongs to restricted inhibiting subset (4/11 dicarboxylates).
Rat liver mitochondria; older primary literature.
Mitochondrial transport citrate metabolism dicarboxylate carrier TCA cycle

Oxomalonate(1-) Optimal Procurement and Application Scenarios Derived from Quantitative Differentiation Evidence


Mechanistic Studies of Na⁺-Transport Decarboxylases in Anaerobic Bacteria

Investigators studying the oxaloacetate decarboxylase (OAD) Na⁺ pump in Vibrio cholerae or Klebsiella aerogenes should select oxomalonate over oxalate when an intermediate-affinity competitive inhibitor is required. Oxalate (Ki 0.0035 mM) binds so tightly that it may mask subtle conformational changes, whereas oxomalonate (Ki 0.06 mM; half-maximal inhibition 0.2 mM) provides measurable binding without overwhelming the system. The well-characterized fluorescence signatures (2 nm tryptophan emission blue shift, REES effect upon 10 mM oxomalonate addition [1]) enable real-time monitoring of inhibitor binding to the carboxyltransferase α-subunit, facilitating structure-function studies that would be difficult with ultra-tight-binding oxalate or the very weak inhibitor pyruvate (Ki 1.3 mM) [2].

HIV-1 RNase H-Targeted Antiviral Probe Development

Researchers developing RNase H-targeted antiviral strategies should source mesoxalate (as the sodium or calcium salt) as a mechanistic probe that selectively inhibits HIV-1 RT RNase H activity (IC50 2.2 μM) without significantly affecting DNA polymerase function . Unlike NNRTIs (e.g., nevirapine, IC50 ~0.084–0.15 μM) that target the polymerase domain, mesoxalate-based inhibitors interfere with RT translocation on the RNA·DNA duplex, offering an orthogonal mechanism valuable for studying resistance pathways and for designing combination regimens. The demonstrated metal-chelating mechanism (Mg²⁺ Kd 2.4 mM for the CPHM derivative [3]) further suggests applications in metal-dependent nuclease inhibition.

Structural Biology of NAD(P)⁺-Dependent Malic Enzymes: Closed-Form Trapping

Crystallographers and cryo-EM researchers studying human malic enzyme or related isoforms should use ketomalonate (oxomalonate) as the preferred inhibitor for trapping the catalytically relevant closed conformation. The 2.6 Å crystal structure (PDB 1EFK [4]) demonstrates that ketomalonate, in a quaternary complex with NAD⁺ and Mg²⁺, stabilizes the closed enzyme form with clearly defined metal coordination geometry (octahedral Mg²⁺ coordination involving two inhibitor oxygens). The planar sp² ketone of ketomalonate provides a structurally distinct pharmacophore compared to tartronate (PDB 1EFL [4]), enabling comparative structural analysis of how the enzyme distinguishes between ketone- and hydroxyl-bearing dicarboxylate inhibitors.

Oxalate Decarboxylase Substrate Specificity Engineering

Protein engineers and enzymologists working on oxalate decarboxylase (OxDC) specificity should procure mesoxalate as a high-affinity alternative substrate (Km 0.52 mM vs. 0.86 mM for native oxalate [5]) to probe the structural determinants of substrate recognition. The 1.6-fold decrease in kcat (9.9 s⁻¹ vs. 15.6 s⁻¹ for oxalate) despite a 1.65-fold improvement in Km makes mesoxalate an ideal tool for decoupling binding affinity from catalytic turnover in mutagenesis studies. When screening mutant libraries for altered substrate specificity, mesoxalate's intermediate relative activity (63.5%) provides a dynamic range that is absent when using glyoxylate (2.9%) or malonate (20.5%) [5].

Application
Selection Property
Validation Focus
Na⁺-transport decarboxylase mechanistic studies
Intermediate-affinity competitive inhibition profile
Inhibition constant and conformational change assays
HIV‑1 RT RNase H inhibition research
Selective RNase H activity inhibition
Strand-transfer specificity and metal-chelation assays
Malic enzyme closed-form structural studies
Closed conformation stabilization with Mg²⁺
Crystallographic or cryo‑EM complex resolution
Oxalate decarboxylase substrate specificity engineering
High-affinity alternative substrate profile
Substrate binding and catalytic turnover in mutant screens
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